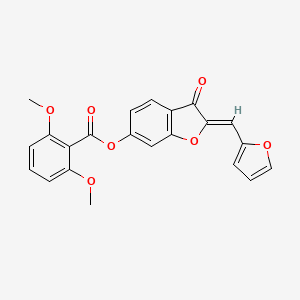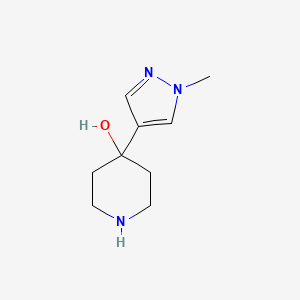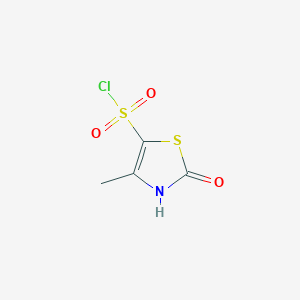![molecular formula C16H13F2N3O3S2 B3002797 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 923139-81-5](/img/structure/B3002797.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities and are used as scaffolds in drug discovery .
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .Scientific Research Applications
Antimicrobial Activity
The benzothiazole moiety is known for its antimicrobial properties. This compound, with its dimethylsulfamoyl and difluorobenzamide groups, could potentially be used to synthesize new antimicrobial agents. Research indicates that thiazole derivatives exhibit significant action against various bacterial and fungal strains .
Anticancer Agents
Thiazoles, including benzothiazoles, have been studied for their anticancer properties. The compound could be used to develop novel anticancer agents, particularly as aminotetralin derived sulfamides, which have shown promise in inhibiting cancer cell growth .
Neuroprotective Applications
Given the neuroprotective potential of thiazole derivatives, this compound may be valuable in synthesizing agents that protect nerve cells from damage or degeneration. This could be particularly relevant in the treatment of neurodegenerative diseases .
Anti-inflammatory Properties
The compound’s structure suggests potential use in the synthesis of anti-inflammatory agents. Benzothiazole derivatives have been synthesized and shown to possess anti-inflammatory properties, which could be explored further with this compound .
Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors are crucial in treating neurodegenerative conditions like Alzheimer’s disease. The compound’s structural features may allow it to act as a precursor in synthesizing such inhibitors, providing a new avenue for therapeutic intervention .
COX Inhibition
Cyclooxygenase (COX) enzymes are involved in the inflammatory process, and their inhibition can provide relief from inflammation and pain. This compound could be investigated for its COX inhibition properties, potentially leading to the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Thiazole derivatives have been evaluated for their anticonvulsant activities. The compound could be used to develop new anticonvulsant drugs, which could be beneficial for patients suffering from epilepsy or other seizure disorders .
Antithrombotic Activity
Compounds containing the benzothiazole ring have been associated with antithrombotic activity. This suggests that the compound could be used to create new medications that prevent blood clots, reducing the risk of thrombosis .
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S2/c1-21(2)26(23,24)9-6-7-12-13(8-9)25-16(19-12)20-15(22)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTRXNGHQJTUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)

![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)

![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)
![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3002732.png)
![ethyl 6-benzyl-2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3002733.png)
![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)